

Clarification of Nomenclature: ARM1 vs. SARM1 vs. ADRM1

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Compound of Interest				
Compound Name:	ARM1			
Cat. No.:	B15576125	Get Quote		

A query for "**ARM1** inhibitor" most likely refers to inhibitors of **SARM1** (Sterile Alpha and Toll Interleukin Receptor Motif-containing protein 1), a key therapeutic target in neurodegenerative diseases. **SARM1** contains an N-terminal ARM (Armadillo Repeat) domain which serves as an allosteric regulatory site, making the term "**ARM1** inhibitor" a plausible shorthand.

Alternatively, "ARM1" could be a typographical error for ADRM1 (Adhesion Regulating Molecule 1), also known as RPN13, a ubiquitin receptor on the proteasome targeted in cancer therapy. Given the extensive and recent research focus on SARM1 in neurodegeneration, this guide will primarily focus on SARM1 as the intended target, with a concise section on ADRM1 for completeness.

Primary Biological Target: SARM1 (Sterile Alpha and TIR Motif Containing 1)

The central biological target of SARM1 inhibitors is the SARM1 protein itself. SARM1 is a highly regulated enzyme that functions as the central executioner of programmed axon degeneration, a process also known as Wallerian degeneration.[1] This pathway is implicated in a wide range of neurodegenerative conditions, including peripheral neuropathies, traumatic brain injury, and amyotrophic lateral sclerosis (ALS).[2][3]

SARM1's destructive function is mediated by its intrinsic NADase (Nicotinamide Adenine Dinucleotide hydrolase) activity, located within its C-terminal TIR (Toll/Interleukin-1 Receptor) domain.[1][4] Upon activation by injury or disease-related stress, SARM1 rapidly depletes the



essential cellular metabolite NAD+, leading to catastrophic energy failure and subsequent disassembly of the axon.[5] Therefore, the primary goal of SARM1 inhibitors is to block this NADase activity.

Inhibitors achieve this through two principal mechanisms:

- Orthosteric Inhibition: Targeting the NADase active site within the TIR domain directly.
- Allosteric Inhibition: Binding to a regulatory site outside the active site to induce a
 conformational change that prevents enzymatic activity. A key allosteric site is located within
 the N-terminal ARM domain.[6][7]

Quantitative Data: SARM1 Inhibitor Potency

The following table summarizes the inhibitory potency of several representative SARM1 inhibitors.

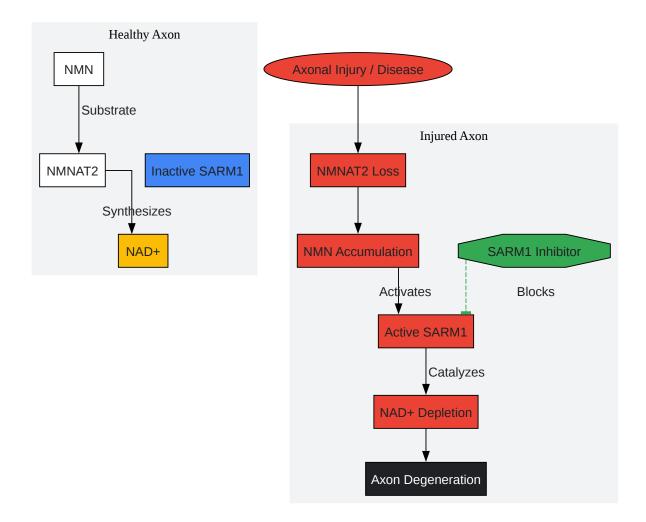


Compound Name/Class	Target Site	Assay Type	Potency (IC50)	Reference
Compound 331P1	hSARM1 Hydrolase	Biochemical	189.3 nM	[2][8]
Compound 174	hSARM1 Hydrolase	Biochemical	17.2 nM	[2]
Disarm Therapeutics Compound	Full-length SARM1	Mass Spectrometry	< 100 nM	[9]
Isothiazole (Compound 1)	SARM1 NADase	Biochemical	4 μΜ	[10]
MY-9B	Allosteric (C311)	Cellular cADPR	Low μM	[6]
WX-02-37	Allosteric (C311)	Cellular cADPR	Low μM	[6]
Nicotinamide Riboside (NR)	SARM1 NADase	HPLC	Not specified (Inhibitor)	[11]
Nicotinic Acid Riboside (NaR)	SARM1 NADase	HPLC	Not specified (Inhibitor)	[11]
Vacor Riboside (VR)	SARM1 NADase	HPLC	Not specified (Inhibitor)	[11]
NADP	SARM1 NADase	HPLC	Not specified (Substrate Inhibitor)	[11]

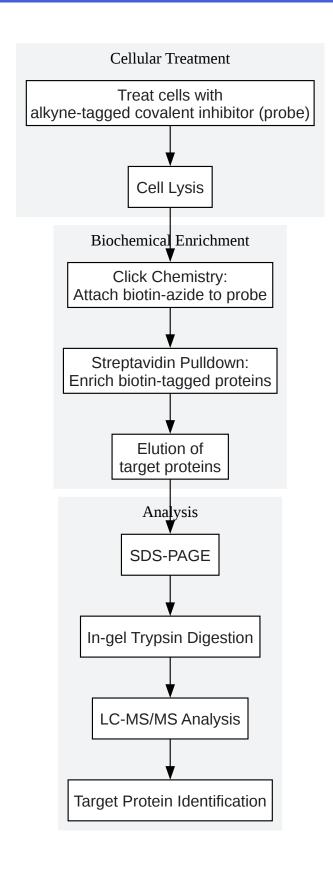
Signaling Pathways and Experimental Workflows SARM1 Activation and Signaling Pathway

In healthy axons, SARM1 is maintained in an inactive, autoinhibited state.[3] Axonal injury or disease leads to a drop in the levels of the axon survival factor NMNAT2, causing an accumulation of its substrate, nicotinamide mononucleotide (NMN).[1] This increase in the NMN/NAD+ ratio triggers the activation of SARM1.[3] Activated SARM1 consumes all axonal NAD+, leading to energy failure, cytoskeletal breakdown, and ultimately, axon degeneration.[1]









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